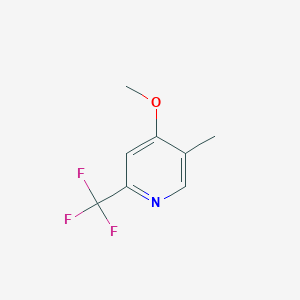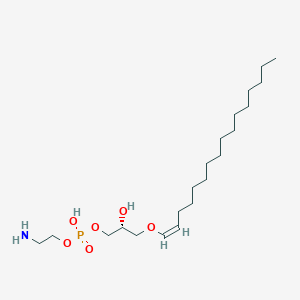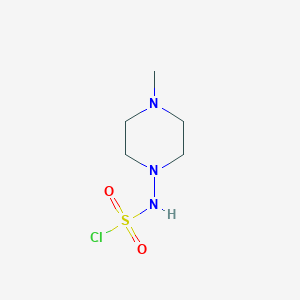
(4-Methylpiperazin-1-yl)sulfamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpiperazin-1-yl)sulfamyl chloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a methyl group and a sulfamyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)sulfamyl chloride typically involves the reaction of 4-methylpiperazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Methylpiperazine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and safety. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazin-1-yl)sulfamyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfamyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are of significant interest in medicinal chemistry.
Scientific Research Applications
(4-Methylpiperazin-1-yl)sulfamyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anti-cancer properties.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfamylation reactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Methylpiperazin-1-yl)sulfamyl chloride involves its ability to act as a sulfamylating agent. The sulfamyl chloride group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This can affect various molecular targets and pathways, including those involved in inflammation and cell signaling .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine: A precursor in the synthesis of (4-Methylpiperazin-1-yl)sulfamyl chloride.
Chlorosulfonic Acid: A reagent used in the synthesis of the compound.
Sulfonamide Derivatives: Compounds formed from the substitution reactions of this compound.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and to be used in diverse applications. Its ability to act as a sulfamylating agent makes it particularly valuable in medicinal chemistry and biological research.
Properties
CAS No. |
89316-36-9 |
|---|---|
Molecular Formula |
C5H12ClN3O2S |
Molecular Weight |
213.69 g/mol |
IUPAC Name |
N-(4-methylpiperazin-1-yl)sulfamoyl chloride |
InChI |
InChI=1S/C5H12ClN3O2S/c1-8-2-4-9(5-3-8)7-12(6,10)11/h7H,2-5H2,1H3 |
InChI Key |
QJNRBDCEINRCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


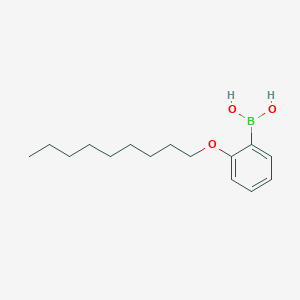
![4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14130365.png)
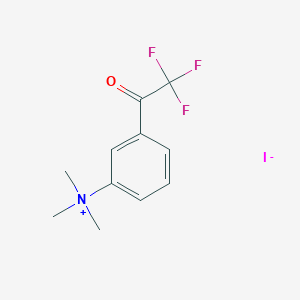


![6-Bromo-5-hydroxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14130388.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B14130405.png)

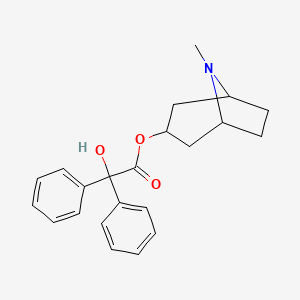
![1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14130433.png)
dimethylsilane](/img/structure/B14130440.png)
